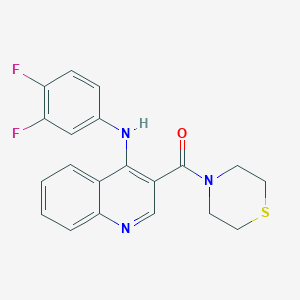
N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core, a thiomorpholine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiomorpholine ring and the difluorophenyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiomorpholine Ring: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the quinoline core.
Attachment of the Difluorophenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or difluorophenyl derivatives.
Scientific Research Applications
N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate biological pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs.
Chemical Biology: The compound is used in chemical biology to study protein-ligand interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Difluorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-(3,4-Difluorophenyl)-3-(piperidine-4-carbonyl)quinolin-4-amine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N-(3,4-Difluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholine ring, which may confer distinct biological activity and pharmacokinetic properties compared to its analogs. The difluorophenyl group also enhances its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C20H17F2N3OS |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[4-(3,4-difluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C20H17F2N3OS/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
InChI Key |
XAZBZMRQDGTLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















